molecular formula C6H14ClNO3 B12787083 Cycloleucine hydrochloride monohydrate CAS No. 66146-62-1

Cycloleucine hydrochloride monohydrate

Cat. No.: B12787083
CAS No.: 66146-62-1
M. Wt: 183.63 g/mol
InChI Key: REDNUMWNGCRGNH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloleucine hydrochloride monohydrate is synthesized through the cyclization of leucine. The reaction involves the formation of a cyclopentane ring structure from leucine, resulting in the compound 1-aminocyclopentane-1-carboxylic acid . The reaction conditions typically include the use of specific catalysts and controlled temperatures to ensure the proper formation of the cyclopentane ring.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the cyclization of leucine followed by the addition of hydrochloric acid to form the hydrochloride salt. The final product is then purified and crystallized to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

Cycloleucine hydrochloride monohydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Cycloleucine hydrochloride monohydrate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Norleucine: A non-proteinogenic amino acid similar to cycloleucine but without the cyclopentane ring structure.

    Leucine: A proteinogenic amino acid that serves as the precursor for cycloleucine synthesis.

    Methionine: Another amino acid involved in methylation processes but with different structural and functional properties.

Uniqueness

Cycloleucine hydrochloride monohydrate is unique due to its specific and reversible inhibition of nucleic acid methylation, which distinguishes it from other amino acids and their derivatives . Its ability to inhibit methylation makes it a valuable tool in biochemical research and potential therapeutic applications.

Properties

CAS No.

66146-62-1

Molecular Formula

C6H14ClNO3

Molecular Weight

183.63 g/mol

IUPAC Name

1-aminocyclopentane-1-carboxylic acid;hydrate;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH.H2O/c7-6(5(8)9)3-1-2-4-6;;/h1-4,7H2,(H,8,9);1H;1H2

InChI Key

REDNUMWNGCRGNH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=O)O)N.O.Cl

Origin of Product

United States

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